![molecular formula C17H16N4O4S B6537583 N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021254-56-7](/img/structure/B6537583.png)
N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a carbamoyl group, a sulfanyl group, a pyridazin group, and a cyclopropanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzodioxol group, for example, is a cyclic structure containing oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, compounds with similar structures have been involved in reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxol group could potentially influence its solubility and stability .Scientific Research Applications
Stimulant Properties
This compound is recognized as a stimulant and empathogenic substance . It was created in the 1960s and is categorized as a designer drug . It gained global prevalence between 2019 and 2020, following prohibitions on the related compound ephylone .
Recreational Use
In the recreational context, this compound is known for its psychoactive properties . It is detectable in biological samples, which makes it relevant in forensic analysis .
Anticancer Activity
One of the derivatives of this compound, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, has shown efficacy in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Treatment of Glucose-Starved Tumors
This compound has potential antitumor activity for the treatment of glucose-starved tumors . This is based on the known dependence of glucose-starved cells on the mitochondria .
Synthetic Cathinone
This compound is a synthetic cathinone . In 2021, it stood out as the most frequently identified cathinone by the Drug Enforcement Administration in the United States .
Chemical Research
This compound is used in chemical research, particularly in the synthesis of new molecules with potential antineoplastic activity .
Future Directions
properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-15(18-11-3-4-12-13(7-11)25-9-24-12)8-26-16-6-5-14(20-21-16)19-17(23)10-1-2-10/h3-7,10H,1-2,8-9H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSIWLTXUYJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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